While a precise synthesis pathway for 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide has not been explicitly described in the provided literature, a general approach for synthesizing similar 8-heterocycle-substituted xanthines has been outlined. [] This approach involves introducing various heterocycles, such as pyrazole, isoxazole, pyridine, and pyridazine, at the 8-position of the xanthine nucleus. Additionally, different spacers (substituted acetamide, oxyacetamide, and urea moieties) on the introduced heterocycle are explored. [] The synthesis likely involves multiple steps with various reagents and reaction conditions to achieve the final compound.
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide acts as an antagonist of the A2B adenosine receptor. Antagonists bind to the receptor without activating it, thereby blocking the binding and downstream effects of endogenous agonists like adenosine. [] While the precise binding interactions remain to be elucidated, structural comparisons with other xanthine-based A2B antagonists suggest the importance of the 8-pyrazole substituent and its spatial orientation for receptor affinity and selectivity. [, ]
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: